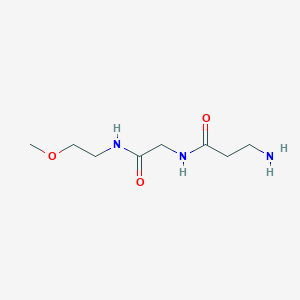
1-(Benzyloxy)-4-bromo-2-fluoro-5-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzyloxy)-4-bromo-2-fluoro-5-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of multiple substituents on the benzene ring These substituents include a benzyloxy group, a bromine atom, a fluorine atom, and a trifluoromethyl group
Vorbereitungsmethoden
The synthesis of 1-(Benzyloxy)-4-bromo-2-fluoro-5-(trifluoromethyl)benzene typically involves multiple steps, each requiring specific reaction conditions:
-
Synthetic Routes
Step 1:
Step 2: Bromination of the benzene ring can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Step 3: Fluorination is often performed using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Step 4: The trifluoromethyl group can be introduced using trifluoromethylating agents like trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3).
-
Industrial Production Methods
- Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Analyse Chemischer Reaktionen
1-(Benzyloxy)-4-bromo-2-fluoro-5-(trifluoromethyl)benzene undergoes various types of chemical reactions:
-
Substitution Reactions
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, facilitated by the electron-withdrawing effects of the substituents.
-
Oxidation and Reduction
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc in acetic acid.
-
Major Products
- The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding aniline derivative.
Wissenschaftliche Forschungsanwendungen
1-(Benzyloxy)-4-bromo-2-fluoro-5-(trifluoromethyl)benzene has several applications in scientific research:
-
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
-
Biology and Medicine
- Investigated for its potential as a pharmacophore in drug discovery.
- Studied for its interactions with biological macromolecules and its effects on cellular processes.
-
Industry
- Utilized in the development of advanced materials, such as polymers and coatings.
- Applied in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(Benzyloxy)-4-bromo-2-fluoro-5-(trifluoromethyl)benzene depends on its specific application:
-
Molecular Targets
- In biological systems, it may interact with enzymes or receptors, modulating their activity.
- In chemical reactions, it acts as a substrate or intermediate, participating in various transformations.
-
Pathways Involved
- The pathways involved in its action include nucleophilic and electrophilic substitution, oxidation, and reduction reactions.
- Its effects on biological systems may involve signaling pathways and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
1-(Benzyloxy)-4-bromo-2-fluoro-5-(trifluoromethyl)benzene can be compared with other similar compounds:
-
Similar Compounds
This compound: Similar in structure but with different substituents, such as 1-(Benzyloxy)-4-chloro-2-fluoro-5-(trifluoromethyl)benzene.
This compound: Compounds with similar functional groups but different positions on the benzene ring, such as 1-(Benzyloxy)-3-bromo-2-fluoro-5-(trifluoromethyl)benzene.
-
Uniqueness
- The unique combination of substituents in this compound imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications.
Eigenschaften
Molekularformel |
C14H9BrF4O |
|---|---|
Molekulargewicht |
349.12 g/mol |
IUPAC-Name |
1-bromo-5-fluoro-4-phenylmethoxy-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H9BrF4O/c15-11-7-12(16)13(6-10(11)14(17,18)19)20-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI-Schlüssel |
MVVKFMRKDQEFJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)C(F)(F)F)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(2,3-Difluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14769240.png)

![3-Amino-2'-fluoro-3'-methoxy-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14769254.png)

![N-(2-Methoxyethyl)-2-[(pyrrolidin-3-yl)formamido]acetamide](/img/structure/B14769279.png)





